N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide, commonly known as PH-797804, is a synthetic small molecule inhibitor that targets p38α mitogen-activated protein kinase (MAPK). It was first developed by Pfizer in 2008 as a potential treatment for inflammatory diseases. Since then, PH-797804 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mecanismo De Acción
PH-797804 acts as a competitive inhibitor of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide by binding to the ATP-binding site of the enzyme. This prevents the activation of p38α this compound and downstream signaling pathways that lead to the production of pro-inflammatory cytokines. PH-797804 has also been shown to modulate the activity of other kinases, such as JNK and ERK, which are involved in cellular processes such as cell proliferation and differentiation.
Biochemical and physiological effects:
PH-797804 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit angiogenesis, reduce oxidative stress, and modulate the immune response. PH-797804 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PH-797804 in lab experiments is its specificity for p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide. This allows researchers to study the role of p38α this compound in various cellular processes without interfering with other signaling pathways. However, one limitation of using PH-797804 is its potential off-target effects. PH-797804 has been shown to inhibit the activity of other kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of PH-797804 in scientific research. One potential application is in the field of cancer research, where p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide has been shown to play a role in tumor growth and metastasis. PH-797804 may be used to study the effects of p38α this compound inhibition on cancer cells and to develop new cancer therapies. Another potential application is in the field of neurodegenerative diseases, where PH-797804 may be used to study the role of p38α this compound in neuronal death and to develop new treatments for diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of PH-797804 involves a multi-step process that starts with the reaction between 2-bromo-1-(3-nitrophenyl)ethanone and 4-amino-3-nitrobenzoic acid. This intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of PH-797804 has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
PH-797804 has been used extensively in scientific research as a tool to study the role of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in various cellular processes. It has been shown to inhibit the activation of p38α this compound in vitro and in vivo, leading to a decrease in the production of pro-inflammatory cytokines. This makes PH-797804 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease.
Propiedades
Fórmula molecular |
C30H24N2O5 |
---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C30H24N2O5/c1-2-27(37-22-13-7-4-8-14-22)28(33)31-20-10-9-15-23(18-20)36-24-16-17-25-26(19-24)30(35)32(29(25)34)21-11-5-3-6-12-21/h3-19,27H,2H2,1H3,(H,31,33) |
Clave InChI |
FNFSMWHMWKQJMH-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4)OC5=CC=CC=C5 |
SMILES canónico |
CCC(C(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.